![molecular formula C10H9FN2O2 B1445104 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1341534-14-2](/img/structure/B1445104.png)
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Overview
Description
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, commonly referred to as 3-Fluorophenyl oxadiazole (3-FPO), is an organic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. 3-FPO is a heterocyclic compound consisting of an oxadiazole ring, a fluorophenyl ring, and an ethan-1-ol group. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Scientific Research Applications
Therapeutic Applications
1,3,4-Oxadiazole derivatives are extensively studied for their therapeutic efficacy across a variety of diseases. The unique structural feature of the 1,3,4-oxadiazole ring, incorporating pyridine-type nitrogen atoms, facilitates effective binding with different enzymes and receptors. This interaction elicits a spectrum of bioactivities, making these derivatives valuable in treating cancers, infections, and inflammatory conditions among others. Research highlights their use in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, underscoring their considerable development value (Verma et al., 2019).
Metal-Ion Sensing Applications
Beyond pharmacology, 1,3,4-oxadiazole scaffolds have found utility in material science, particularly in developing chemosensors for metal ions. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), are prominent choices for metal-ion sensors. Their applications cover selective metal-ion sensing, detection limits, and sensing mechanisms, including photo-induced electron transfer and complex formation, showcasing the adaptability of 1,3,4-oxadiazole derivatives in creating responsive and sensitive detection systems (Sharma et al., 2022).
Synthetic Routes and Biological Roles
The synthesis and exploration of 1,3,4-oxadiazole's biological roles have been a focal point of recent developments in heterocyclic chemistry. Innovative methods have been developed for the synthesis of 1,3,4-oxadiazole derivatives, aiming at creating new medicinal species for numerous diseases. These advancements not only provide insights into the synthetic versatility of 1,3,4-oxadiazoles but also open up pathways for discovering new therapeutic species, thereby contributing significantly to medicinal chemistry (Nayak & Poojary, 2019).
Biological Activities of Heterocyclic Systems
The 1,3,4-oxadiazole ring system, being a pharmacophore scaffold, offers wide possibilities for chemical modification and demonstrates diverse pharmacological potential. As bioisosteres for carboxylic, amide, and ester groups, these compounds enhance pharmacological activity by participating in hydrogen bonding interactions with enzymes and receptors. Their vast pharmacological potential makes them crucial for medicinal chemistry, promising for the development of new drug-like molecules with enhanced activities (Lelyukh, 2019).
properties
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUXLYGBOOPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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